Jtc-017

Brain-Gut Axis Microdialysis Noradrenaline

JTC-017 (CAS 357330-77-9) is a functionally validated CRHR1 antagonist uniquely suited for stress-induced brain-gut axis research. Unlike generic CRHR1 blockers (e.g., antalarmin, CP-154526), JTC-017 provides direct peer-reviewed evidence of 57% visceral nociception reduction (10 mg/kg i.p.) and 68% stress-induced colonic hypermotility normalization in colorectal distention models. With a functional IC₅₀ of 3.6 nM in human neuroblastoma cAMP assays, this tool compound mitigates experimental risk and ensures data reproducibility. Procure JTC-017 to benchmark novel CRHR1 modulators or probe central-peripheral stress signaling pathways with a publication-validated reference standard.

Molecular Formula C20H25Cl2N3O5S
Molecular Weight 490.4 g/mol
CAS No. 357330-77-9
Cat. No. B1673096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtc-017
CAS357330-77-9
Synonyms3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide
JTC-017
Molecular FormulaC20H25Cl2N3O5S
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27)
InChIKeyDFHUSLVYQHBBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTC-017 CAS 357330-77-9 Procurement Guide: CRHR1 Antagonist for Brain-Gut Axis Research


JTC-017 (CAS 357330-77-9) is a specific small-molecule antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), a Class B GPCR central to stress-responsive neuroendocrine and behavioral pathways [1]. Structurally, it is a substituted benzamide derivative (3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide) with a molecular weight of 490.4 Da and a calculated cLogP of approximately 5.5 . As a CRHR1 antagonist, JTC-017 operates within the broader class of non-peptide CRF1 receptor blockers, which also includes well-characterized tools such as antalarmin, CP-154526, and pexacerfont [2]. However, JTC-017 was specifically developed and characterized for its ability to attenuate visceral pain signaling and stress-induced gastrointestinal dysmotility in rodent models of irritable bowel syndrome (IBS), distinguishing it from anxiolytic-focused CRHR1 antagonists [3].

JTC-017 Technical Comparison: Why Generic CRHR1 Antagonist Substitution Fails in Visceral Pain Models


The substitution of JTC-017 with a generic CRHR1 antagonist is scientifically inadvisable for researchers investigating stress-induced brain-gut axis dysfunction or visceral hypersensitivity. While numerous CRHR1 antagonists (e.g., antalarmin, pexacerfont, CP-154526) demonstrate potent in vitro binding affinity (Ki or IC50 values in the low nanomolar range) and central anxiolytic activity in behavioral paradigms, they lack published validation in specific visceral pain or colonic motility models [1]. JTC-017 remains the only CRHR1 antagonist for which there exists direct, peer-reviewed quantitative evidence of efficacy in attenuating both acute visceral nociception (abdominal contraction frequency) and chronic stress-induced colonic hypermotility (fecal pellet output) in a disease-relevant animal model of colorectal distention [2]. Furthermore, while JTC-017 exhibits an IC50 of 3.6 nM in a functional cAMP assay in human neuroblastoma cells, the peptide-based comparator α-helical CRH requires an IC50 of 0.3 nM, indicating that JTC-017's functional antagonism profile differs meaningfully from peptide CRHR1 antagonists [3]. Procurement of alternative CRHR1 antagonists without verified activity in these specific physiological endpoints would introduce substantial experimental risk and potential data irreproducibility.

JTC-017 Evidence-Based Selection Guide: Quantitative Differentiation from CRHR1 Antagonist Comparators


JTC-017 in Brain-Gut Axis: Quantified Attenuation of Hippocampal Noradrenaline Release vs. α-Helical CRH

In an in vivo microdialysis study of anesthetized rats subjected to acute colorectal distention (CRD) at 60 mmHg, intrahippocampal administration of the nonselective peptide antagonist α-helical CRH (1.25 μg/kg) reduced distention-induced hippocampal noradrenaline release by approximately 45% relative to vehicle controls. Under identical experimental conditions, systemic intraperitoneal administration of JTC-017 (10 mg/kg) produced a comparable magnitude of attenuation, reducing noradrenaline release by approximately 48% [1]. This demonstrates that JTC-017 achieves equivalent functional blockade of central stress-responsive noradrenergic signaling to the peptide antagonist but via systemic administration, confirming its ability to cross the blood-brain barrier and engage central CRHR1 in vivo.

Brain-Gut Axis Microdialysis Noradrenaline

JTC-017 Visceral Antinociception: Quantified Reduction in Abdominal Contraction Frequency vs. α-Helical CRH

In an acute visceral pain model employing colorectal distention (CRD) at 60 mmHg in conscious rats, JTC-017 (10 mg/kg, i.p.) significantly reduced the frequency of abdominal contractions, a validated behavioral correlate of visceral nociception. The mean contraction frequency was reduced from approximately 14 contractions/5 min in vehicle-treated controls to approximately 6 contractions/5 min following JTC-017 pretreatment, representing a 57% reduction [1]. For direct comparison, intrahippocampal administration of α-helical CRH (1.25 μg/kg) reduced contraction frequency from approximately 14 to approximately 8 contractions/5 min, a 43% reduction [1]. Both treatments produced statistically significant antinociceptive effects (P < 0.05 vs. vehicle), with no significant difference between the two treatment groups.

Visceral Pain Nociception IBS Model

JTC-017 Functional Antagonism at Human CRHR1: cAMP Assay IC50 Comparison vs. α-Helical CRH

In a functional assay measuring CRH-stimulated cyclic AMP (cAMP) production in human neuroblastoma cells endogenously expressing CRHR1, JTC-017 antagonized receptor activation with an IC50 value of 3.6 nmol/L [1]. The peptide antagonist α-helical CRH (9-41) was evaluated in parallel and exhibited an IC50 value of 0.3 nmol/L, indicating approximately 12-fold higher functional potency in this specific in vitro system [1]. For context, this functional IC50 of JTC-017 lies within the low nanomolar range characteristic of clinically evaluated small-molecule CRHR1 antagonists such as pexacerfont (IC50 = 6.1 ± 0.6 nM) and verucerfont (IC50 = ~6.1 nM), though direct head-to-head functional data against these compounds in the same assay system are not available in the peer-reviewed literature [2].

cAMP Assay Receptor Pharmacology Human CRHR1

JTC-017 in Chronic Stress-Induced Colonic Hypermotility: Quantified Fecal Pellet Output Reduction

In a model of chronic intermittent colorectal distention (repeated daily CRD sessions) followed by exposure to an elevated plus maze (EPM) stressor, vehicle-treated rats exhibited a significant increase in fecal pellet output during the 10-min EPM test period, producing a mean of 2.5 ± 0.4 pellets compared to 0.7 ± 0.2 pellets in non-distended sham controls (P < 0.01) [1]. Pretreatment with JTC-017 (10 mg/kg, i.p.) completely blocked this stress-induced colonic hypermotility, reducing fecal pellet output in chronically distended rats to 0.8 ± 0.2 pellets, a level statistically indistinguishable from sham controls (68% reduction vs. vehicle-treated distended rats; P < 0.01) [1]. This effect occurred in the context of habituation of the HPA axis response (plasma ACTH no longer elevated after chronic distention), indicating that JTC-017 targets stress-induced colonic motor dysfunction independently of sustained HPA axis activation.

Colonic Motility Chronic Stress Gastrointestinal Physiology

JTC-017 Optimal Research Applications: Where Quantitative Differentiation Drives Experimental Value


In Vivo Studies of Stress-Induced Visceral Hypersensitivity and Nociceptive Signaling

JTC-017 is uniquely suited for in vivo investigations requiring systemic CRHR1 antagonism in visceral pain models. As demonstrated in the direct head-to-head comparison with α-helical CRH, JTC-017 (10 mg/kg, i.p.) reduces colorectal distention-induced abdominal contractions by 57%—an antinociceptive effect statistically equivalent to intracranial peptide administration [1]. This positions JTC-017 as the CRHR1 antagonist of choice for studies examining descending pain modulation, central sensitization of visceral afferents, or stress-induced exacerbation of visceral pain states. Alternative CRHR1 antagonists lack published validation in this specific nociceptive endpoint, introducing unnecessary experimental uncertainty for researchers focused on brain-gut pain pathways.

Chronic Stress Paradigms Examining Colonic Motor Dysfunction and IBS Pathophysiology

For research programs investigating the mechanisms linking chronic psychological stress to gastrointestinal dysmotility, JTC-017 provides a functionally validated tool with peer-reviewed efficacy data. The compound's ability to normalize stress-induced fecal pellet output (68% reduction; P < 0.01) in chronically distended rats establishes a baseline expectation for experimental design that is not available for comparator compounds [1]. This evidence supports the use of JTC-017 as a positive control or mechanistic probe in studies of post-inflammatory IBS, chronic stress-induced alterations in colonic transit, or the role of central CRHR1 signaling in peripheral gut motor responses.

Microdialysis-Based Neurochemical Studies of Stress-Responsive Brain Regions

JTC-017's validated efficacy in attenuating hippocampal noradrenaline release (~48% reduction) via systemic administration offers a practical advantage for neurochemical monitoring studies [1]. Researchers employing in vivo microdialysis to interrogate stress-responsive neurotransmitter dynamics can achieve central CRHR1 blockade without the surgical complexity and potential confounds of intracranial cannulation required for peptide antagonists. This application scenario is particularly relevant for studies mapping the neural circuitry of the extended amygdala, locus coeruleus, or hypothalamic nuclei, where noradrenergic and CRH systems converge to orchestrate integrated stress responses.

Human CRHR1 Functional Pharmacology and in Vitro Receptor Characterization

In cell-based assays of human CRHR1 function, JTC-017 provides a well-characterized small-molecule antagonist with a defined functional IC50 of 3.6 nM in cAMP inhibition assays [1]. This quantitative baseline enables researchers to benchmark novel CRHR1 modulators against an established tool compound, conduct comparative pharmacology studies across species orthologs, or investigate biased signaling and functional selectivity at CRHR1. The compound's nanomolar potency in human cells, combined with its unique in vivo validation profile, makes it a valuable reference standard for drug discovery programs targeting stress-related disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jtc-017

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.